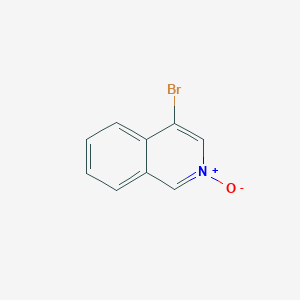

4-Bromoisoquinoline 2-oxide

描述

Overview of Nitrogen Heterocycles in Chemical Research

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. Their unique structures and properties make them essential building blocks in various chemical disciplines.

Importance of Isoquinoline (B145761) Core Structure in Organic Synthesis and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a significant structural framework in organic synthesis and medicinal chemistry. rsc.orgamerigoscientific.comresearchgate.net This core is present in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The versatility of the isoquinoline ring system allows for diverse functionalization, making it a privileged structure in the design and development of new therapeutic agents. rsc.orgresearchgate.netresearchgate.net

The Role of N-Oxide Moiety in Modulating Reactivity and Biological Activity

The introduction of an N-oxide moiety to a nitrogen heterocycle, such as isoquinoline, significantly alters its chemical and physical properties. rsc.orgmdpi.com The N-oxide group, with its zwitterionic nature, increases the polarity and water solubility of the parent molecule. nih.govacs.orgresearchgate.net This modification can enhance the molecule's bioavailability and modulate its biological activity. nih.govresearchgate.net Furthermore, the N-oxide functionality activates the heteroaromatic ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions, thereby expanding its synthetic utility. mdpi.com In some cases, N-oxides can act as prodrugs, which are enzymatically reduced in vivo to their active forms. nih.govacs.org

Specific Context of Halogenated Isoquinoline N-Oxides

Halogenated isoquinoline N-oxides represent a specific subclass of these compounds with distinct chemical characteristics. The presence of a halogen atom, such as bromine, further influences the reactivity and potential applications of the isoquinoline N-oxide scaffold.

Unique Reactivity Profile of Bromine Substitution on Isoquinoline N-Oxide Systems

The substitution of a bromine atom onto the isoquinoline N-oxide ring system introduces a unique reactivity profile. The electron-withdrawing nature of the bromine atom, combined with the activating effect of the N-oxide group, can direct the course of further chemical transformations. For instance, the bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at a specific position. This has been demonstrated in the synthesis of various substituted isoquinolines.

Historical Perspective of 4-Bromoisoquinoline (B23445) 2-oxide in Chemical Literature

The synthesis of 4-bromoisoquinoline 2-oxide has been documented in chemical literature. One of the early reported methods involves the direct N-oxidation of 4-bromoisoquinoline using an oxidizing agent like hydrogen peroxide in acetic acid. researchgate.net Another approach involves the bromination of isoquinoline followed by N-oxidation. For instance, heating isoquinoline hydrochloride with bromine in nitrobenzene (B124822) yields 4-bromoisoquinoline, which can then be oxidized to the corresponding N-oxide. prepchem.com A method for the synthesis of this compound from 4-bromoisoquinoline using m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent has also been described. rsc.org More recent synthetic strategies include the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. chemicalbook.comresearchgate.net

Research Objectives and Scope for this compound Studies

Research concerning this compound primarily focuses on its synthetic utility as an intermediate for creating more complex molecules. The presence of both the bromine atom and the N-oxide functionality provides multiple reaction sites, allowing for diverse chemical modifications. Studies often explore its reactivity in various reactions, such as nucleophilic substitutions and cross-coupling reactions, to generate novel isoquinoline derivatives. These derivatives are then often investigated for their potential biological and pharmacological activities. The scope of these studies is generally confined to the laboratory setting, focusing on the chemical transformations and the properties of the resulting compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 3749-21-1 | bldpharm.comalfa-chemistry.com |

| Molecular Formula | C9H6BrNO | bldpharm.comalfa-chemistry.com |

| Molecular Weight | 224.05 g/mol | bldpharm.com |

| Appearance | Pale Yellow Solid | chemicalbook.com |

| Melting Point | 182-183 °C | cdnsciencepub.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-11(12)5-7-3-1-2-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDQDTDMWYCQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C=C2Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355791 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-21-1 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromoisoquinoline 2 Oxide

De Novo Synthesis Approaches

De novo strategies involve the construction of the 4-bromoisoquinoline (B23445) 2-oxide framework from acyclic or simpler cyclic precursors. These methods are particularly valuable as they allow for the precise placement of the bromine substituent during the ring-forming process.

Cyclization Reactions Leading to 4-Bromoisoquinoline 2-oxide Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis. For this compound, these strategies often begin with ortho-substituted benzene (B151609) derivatives that undergo annulation to form the fused bicyclic system.

A prominent strategy for synthesizing the isoquinoline (B145761) N-oxide skeleton involves the electrophilic cyclization of o-alkynyl benzaldehyde (B42025) oxime derivatives. nih.govresearchgate.net In this approach, an electrophilic species activates the alkyne, prompting a nucleophilic attack from the oxime oxygen, which is followed by cyclization and rearrangement to yield the N-oxide.

A direct route to this compound employs this logic. The reaction of 2-alkynylbenzaldoximes with molecular bromine (Br₂) serves as a prime example of an electrophile-triggered cyclization. researchgate.net The bromine acts as the electrophile, initiating the cascade that results in the formation of the isoquinoline N-oxide ring with concomitant bromination at the C4 position. researchgate.net This method is efficient and directly installs the desired bromine substituent during the ring-forming step. researchgate.net

Transition-metal catalysis offers a powerful and versatile platform for constructing complex heterocyclic frameworks like isoquinoline N-oxides. mdpi.com Catalysts based on rhodium, palladium, and copper have been successfully employed in annulation reactions to build the core structure from various starting materials. researchgate.netmdpi.comresearchgate.net

Rhodium(III)-catalyzed C-H activation and annulation of aryl oximes with partners like propargyl alcohols is a notable method for accessing substituted isoquinoline N-oxides. researchgate.net These reactions are prized for their high efficiency and mild conditions. researchgate.net Similarly, copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides another effective route to the isoquinoline N-oxide scaffold. researchgate.netresearchgate.net While these methods are powerful for creating the parent ring system, the synthesis of the 4-bromo derivative would necessitate the use of appropriately brominated starting materials or a subsequent halogenation step.

Table 1: Comparison of Transition Metal-Catalyzed Annulation Reactions for Isoquinoline N-Oxide Synthesis

| Catalyst System | Starting Materials | Key Features | Product Type |

| Rh(III) | Aryl oximes, propargyl alcohols | C-H activation/annulation, mild conditions, high yields. researchgate.net | Substituted Isoquinoline N-Oxides. researchgate.net |

| Cu(I) | (E)-2-alkynylaryl oximes | Intramolecular cyclization, performed in water without ligands. researchgate.netresearchgate.net | Isoquinoline N-Oxides. researchgate.netresearchgate.net |

| Pd(II) | Oximes, alkenes | C-H activation/annulation, acid-assisted conditions. researchgate.net | Polysubstituted Isoquinoline N-Oxides. researchgate.net |

To align with the principles of green chemistry, metal-free synthetic methods are of great interest. A direct, metal-free approach to this compound involves the reaction of 2-alkynylbenzaldoximes with molecular bromine. researchgate.net This reaction proceeds as a brominative annulation, where the cyclization and bromination occur in a single synthetic operation without the need for a metal catalyst, directly furnishing the 4-bromo-isoquinoline-N-oxide product. researchgate.net

Analogous metal-free strategies have been developed for related heterocycles, such as the synthesis of 4-bromoisoquinolines and 4-bromoisocoumarins from 2-alkynyl arylimidates or 2-alkynylaryloate esters. nih.govgoogle.com These reactions often use a hypervalent iodine reagent in combination with a bromide salt, which generates a transient bromoiodane species as the active electrophile. nih.govgoogle.comresearchgate.net

Direct Bromination of Isoquinoline N-Oxides

An alternative to de novo synthesis is the direct functionalization of the pre-formed isoquinoline N-oxide ring. This approach involves an electrophilic aromatic substitution reaction where a brominating agent introduces a bromine atom onto the heterocyclic core.

The regioselectivity of electrophilic substitution on the isoquinoline N-oxide ring is dictated by the electronic properties of the heterocyclic system. The N-oxide group significantly influences the electron density at various positions of the ring.

Research indicates that the direct bromination of isoquinoline N-oxide presents significant regioselectivity challenges for obtaining the C4 isomer. The N-oxide functionality strongly activates the C1 position, directing electrophilic attack to this site. For instance, the use of phosphorus oxybromide (POBr₃) and DMF on isoquinoline N-oxide results in selective bromination at the C1 position. Similarly, direct bromination of the parent isoquinoline (not the N-oxide) in strong acid typically yields 5-bromoisoquinoline. researchgate.net The inherent electronic preference for substitution at positions other than C4 makes the direct, regioselective synthesis of this compound via this pathway problematic without the use of specialized directing groups or complex reaction conditions.

Table 2: Regioselectivity in the Bromination of Isoquinoline and its N-Oxide

| Substrate | Reagent/Conditions | Major Product | Reference |

| Isoquinoline N-Oxide | POBr₃ / DMF | 1-Bromoisoquinoline | |

| Isoquinoline | NBS / H₂SO₄ | 5-Bromoisoquinoline | researchgate.net |

Optimized Conditions for Maximizing 4-Substitution

The synthesis of 4-substituted isoquinoline N-oxides can be achieved through various strategies, with reaction conditions being paramount for maximizing regioselectivity at the C-4 position. One effective method involves the electrophilic cyclization of 2-alkynylbenzaldoximes. acs.org This process uses electrophiles like iodine or bromine to yield 4-iodo or 4-bromoisoquinoline N-oxides under mild conditions. acs.org These halogenated products can then serve as precursors for further functionalization via cross-coupling reactions. acs.org

Another approach involves the direct C-4 functionalization of the isoquinoline core prior to N-oxidation. A notable method is the C-4 alkylation using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles, which proceeds without the need for an N-activating group on the isoquinoline substrate. acs.org The proposed mechanism suggests an initial addition of benzoic acid at the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile toward the vinyl ketone at the C-4 position. acs.org Subsequent elimination of benzoic acid rearomatizes the ring to yield the C-4 substituted isoquinoline. acs.org

Additionally, copper-catalyzed C-4 phenylsulfonylation of isoquinoline N-oxide has been reported, highlighting a specific method for functionalization directly at the 4-position of the N-oxide. nih.gov The optimization of these types of reactions is critical for achieving high yields and selectivity.

Table 1: Optimized Conditions for 4-Substitution Reactions Relevant to Isoquinoline Scaffolds

| Reaction Type | Key Reagents/Catalysts | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Electrophilic Selenocyclization | Arylseleninic acid | Methanol | Reflux | Synthesis of 3-organyl-4-(selanyl)isoquinoline-2-oxides in high yields (up to 96%). | acs.org |

| C-4 Alkylation | Benzoic acid, Methyl vinyl ketone (MVK) | Acetonitrile | 60 °C | Formation of 4-alkylated isoquinoline without N-activation. | acs.org |

| C-4 Halogenation (of Isoquinoline) | N-Bromosuccinimide (NBS), Boc₂O, Acid (6 N HCl) | Dichloromethane (B109758) (DCM) | Room Temp. | Direct bromination of isoquinoline at the C-4 position in 62% yield. acs.org | acs.org |

Synthesis from Precursor Compounds

Oxidation of 4-Bromoisoquinoline to this compound

A primary and direct route to this compound involves the oxidation of its corresponding precursor, 4-Bromoisoquinoline. This transformation specifically targets the nitrogen atom of the isoquinoline ring system, converting the tertiary amine into an N-oxide. This method is advantageous as it utilizes a readily available starting material. The reaction has been successfully carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org An alternative method involves using 30% hydrogen peroxide in acetic acid, which also effectively yields the desired N-oxide. researchgate.net

The oxidation of N-heterocycles is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent and effective reagent for this purpose. masterorganicchemistry.comorganic-chemistry.org It is known for its utility in the oxidation of amines to N-oxides. organic-chemistry.org In the specific synthesis of this compound, 4-bromoisoquinoline can be readily oxidized with m-CPBA. acs.org

Reaction optimization is crucial for maximizing yield and minimizing byproducts. Key parameters to consider include solvent, temperature, and reaction time. While specific optimization data for this exact reaction is sparse in the provided context, general principles for m-CPBA oxidations apply. These reactions are often conducted in chlorinated solvents like dichloromethane (CH₂) at controlled temperatures, typically starting at 0 °C and allowing the reaction to proceed to room temperature. nih.gov

A significant challenge in reactions involving m-CPBA is the removal of the meta-chlorobenzoic acid byproduct. rochester.edu Workup procedures often involve cooling the reaction mixture to precipitate the acid, followed by washing with a basic aqueous solution, such as sodium bicarbonate or sodium sulfate (B86663), to remove the remaining acid. rochester.edu

Table 2: General Conditions for m-CPBA Oxidation of N-Heterocycles

| Parameter | Condition | Rationale / Notes | Reference |

|---|---|---|---|

| Oxidizing Agent | m-CPBA (meta-chloroperoxybenzoic acid) | A widely used, strong, and relatively selective oxidizing agent for N-oxidation. | organic-chemistry.org |

| Solvent | Dichloromethane (CH₂Cl₂), Dichloroethane (DCE) | Inert solvents that are compatible with the oxidizing agent and substrate. | acs.orgrochester.edu |

| Temperature | 0 °C to Room Temperature | Allows for controlled initiation of the reaction and prevents potential side reactions or decomposition. | nih.gov |

| Workup | Aqueous Na₂SO₄ or NaHCO₃ wash | To remove the m-chlorobenzoic acid byproduct. Cooling can precipitate the majority of the byproduct. | rochester.edu |

When an N-oxide is formed on a molecule that possesses or can adopt axial chirality, stereochemical outcomes become a critical consideration. The introduction of the oxygen atom on the nitrogen can create a stable stereogenic axis, leading to the formation of atropisomers. nih.gov In recent studies on the atroposelective synthesis of pyridine (B92270) N-oxides, it was found that the N-O bond itself could be the basis for a stable stereogenic axis. nih.gov However, the stability of these atropisomers can be a concern, as some functionalized N-oxides have been observed to undergo thermal racemization at room temperature or upon gentle heating. nih.gov For isoquinoline N-oxides, it is established that photochemical irradiation can lead to different outcomes based on the excited state; the triplet state is often responsible for deoxygenation, while the excited singlet state can lead to isomerizations and rearrangements, which are inherently stereochemical processes. wur.nl Therefore, in the synthesis of substituted isoquinoline N-oxides, controlling the conditions to favor the desired stereoisomer and ensuring its stability are important factors.

Functional Group Interconversions on Existing Isoquinoline N-Oxide Scaffolds

An alternative synthetic strategy involves performing functional group interconversions on a pre-existing isoquinoline N-oxide scaffold. This approach is part of a broader paradigm in molecular synthesis that is shifting from stepwise constructions to direct architectural transformations of molecular skeletons, sometimes referred to as skeletal editing. bioengineer.org For instance, one could theoretically start with a different 4-substituted isoquinoline N-oxide and convert the substituent at the C-4 position to a bromine atom.

This strategy leverages the unique reactivity conferred by the N-oxide functionality. The N-oxide group alters the electronic properties of the heterocyclic ring, which can direct subsequent reactions. chim.it For example, in isoquinoline-5,8-diones, the use of an N-oxide derivative can drastically change the mechanism and regiochemical outcome of nucleophilic attacks compared to the parent quinone. chim.it While direct C-4 bromination of isoquinoline N-oxide itself is not the most commonly cited route, the principle of using the N-oxide to modulate reactivity and enable functional group interconversions remains a powerful tool in the synthesis of complex heterocyclic compounds. These interconversions are pivotal as they can be used for the late-stage introduction of various functional groups, which is significant for creating diverse molecular libraries. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical manufacturing. saspublishers.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinolines and isoquinolines. nih.gov

For the synthesis of this compound, several green approaches can be conceptualized. The oxidation step (2.2.1) traditionally uses chlorinated solvents and peroxy acids, which have associated hazards. A greener alternative could involve using hydrogen peroxide as the oxidant, which produces water as the only byproduct. Catalytic systems, potentially using reusable metal catalysts, could be employed to activate H₂O₂ for the N-oxidation. organic-chemistry.org

Solvent-Free or Aqueous Reaction Media

The use of water as a reaction medium is a cornerstone of green chemistry, offering an alternative to volatile and often toxic organic solvents. Research has demonstrated the feasibility of synthesizing the core isoquinoline N-oxide structure in purely aqueous systems.

A highly efficient method has been developed for producing isoquinoline N-oxides through a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgnih.govrsc.org This protocol is notable for proceeding under mild conditions without the need for organic solvents, ligands, or other additives. rsc.orgnih.gov The reaction involves the cleavage of the O-H bond of an oxime precursor, assisted by a water molecule, to yield the final isoquinoline N-oxide product. rsc.org This approach is characterized by its high atom economy, broad substrate tolerance, and operational simplicity. nih.govrsc.org The practicality of this aqueous method has been confirmed through gram-scale synthesis, which achieved a high yield of the desired isoquinoline N-oxide. rsc.org

| Parameter | Description |

|---|---|

| Catalyst | Copper(I) Iodide (CuI) |

| Solvent | Water (H₂O) |

| Key Precursor | (E)-2-alkynylaryl oxime |

| Conditions | No organic solvent, additives, or ligands required |

| Reported Yield | Up to 85% for gram-scale synthesis of isoquinoline N-oxide |

Furthermore, mechanochemistry, which uses mechanical force to induce chemical reactions, represents an emerging eco-friendly approach that can be conducted under solvent-free conditions. researchgate.net While specific applications to this compound are not yet detailed, this methodology offers a promising frontier for the solvent-free synthesis of related organic compounds. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a transformative technique in synthetic chemistry. lew.ro By utilizing microwave irradiation for heating, this method offers uniform heat distribution, leading to rapid and more selective transformations. researchgate.net The primary advantages over conventional heating include dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity by minimizing side reactions. lew.roresearchgate.net

The synthesis of N-heterocyclic oxides is particularly amenable to microwave enhancement. In a direct comparison for the synthesis of quinoline (B57606) N-oxides, a closely related class of compounds, the advantages of microwave irradiation are starkly illustrated. N-oxidation reactions that required 9 to 11 hours under conventional heating were completed in just 30 to 40 minutes when subjected to microwave irradiation. lew.ro This acceleration was accompanied by a significant increase in chemical yield. lew.ro

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 9 - 11 hours | 30 - 40 minutes |

| Yield | 38% - 67% | 57% - 84% |

The precursor molecule, 4-bromoisoquinoline, has been shown to be a suitable substrate for other microwave-assisted palladium-catalyzed reactions, demonstrating the stability and reactivity of the scaffold under these conditions at temperatures up to 150°C. researchgate.netconicet.gov.ar This indicates a high potential for successfully adapting the N-oxidation step of 4-bromoisoquinoline to a microwave-assisted protocol, which would similarly shorten reaction times and likely improve yields, contributing to a more efficient and sustainable synthesis of this compound. researchgate.netconicet.gov.ar

Mechanistic Investigations of 4 Bromoisoquinoline 2 Oxide Reactivity

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) N-Oxide Ring System

The introduction of an N-oxide function dramatically alters the electronic landscape of the isoquinoline ring, profoundly influencing the course of electrophilic aromatic substitution (SEAr) reactions.

Regioselectivity and Directing Effects of the N-Oxide Group

The N-oxide group in isoquinoline N-oxide is a powerful activating group that directs incoming electrophiles to specific positions on the heterocyclic ring. This directing effect stems from the dipolar nature of the N-O bond. The formally positive nitrogen atom inductively withdraws electron density from the ring, yet the negatively charged oxygen atom can donate electron density back into the ring via resonance. masterorganicchemistry.com This donation is most effective at the positions ortho (C1) and para (C5, C7) to the nitrogen atom, creating sites of enhanced electron density.

Consequently, electrophilic attack is directed to these activated positions. Unlike isoquinoline itself, which typically undergoes electrophilic substitution on the benzenoid ring at positions C5 and C8, the N-oxide derivative is preferentially attacked on the pyridine (B92270) or benzene (B151609) ring at positions with increased nucleophilicity due to the N-oxide's resonance contribution. pressbooks.pubimperial.ac.uk Computational and experimental studies confirm that the N-oxide group makes the C1, C5, and C7 positions susceptible to electrophilic attack.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comdalalinstitute.com

Attack of the electrophile : The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

The stability of the intermediate carbocation determines the regioselectivity. For isoquinoline N-oxide, attack at C5 or C7 results in a carbocation where the positive charge can be delocalized onto the benzenoid ring without disrupting its aromaticity in all resonance forms, a favorable outcome.

Influence of Bromine Substitution on Reaction Pathways

In 4-bromoisoquinoline (B23445) 2-oxide, the directing effects of the N-oxide and the C4-bromo substituent must be considered in tandem.

N-Oxide directs to : C1, C5, C7

C4-Bromo directs to : C3, C5 (ortho), and C8 (para)

The positions where these directing effects align or compete are summarized below.

| Position | Directed by N-Oxide | Directed by C4-Bromo | Combined Effect |

| C1 | Yes | No | Activated by N-Oxide |

| C3 | No | Yes (ortho) | Activated by Br |

| C5 | Yes | Yes (ortho) | Strongly Activated |

| C7 | Yes | No | Activated by N-Oxide |

| C8 | No | Yes (para) | Activated by Br |

Electrophilic attack is most likely to occur at the C5 position, as it is activated by both the N-oxide (para-directing) and the bromine (ortho-directing) groups. Other positions like C1, C7, and C8 are also potential sites for substitution, with the precise outcome depending on the nature of the electrophile and the reaction conditions. For instance, nitration of 4-bromo-1-methylisoquinoline (B35474) has been reported, demonstrating that further functionalization is possible, though the regioselectivity is dictated by this complex interplay of electronic influences. researchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Atom

The electron-deficient nature of the isoquinoline N-oxide ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a suitable leaving group like bromine.

SNAr Pathways in 4-Bromoisoquinoline 2-oxide

The SNAr mechanism is a primary pathway for the substitution of the bromine atom in this compound. This two-step addition-elimination process is facilitated by the presence of the electron-withdrawing N-oxide group. pressbooks.pubwikipedia.org

The established mechanism involves:

Nucleophilic Addition : A nucleophile attacks the carbon atom bonded to the bromine (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgiust.ac.ir The aromaticity of the ring is temporarily broken during this rate-determining step. iscnagpur.ac.in

Elimination of Leaving Group : The complex then expels the bromide ion, and the aromaticity of the ring is restored. pressbooks.pub

The N-oxide group plays a crucial role by stabilizing the negatively charged Meisenheimer complex through resonance and induction, thereby lowering the activation energy for the reaction. iscnagpur.ac.in While nucleophilic substitution in isoquinolines is often most facile at the C1 position, the strong activation provided by the N-oxide renders the C4 position in this compound reactive towards strong nucleophiles. iust.ac.ir Reactions of 4-bromo-1-methylisoquinoline with various amines (e.g., ammonium (B1175870) hydroxide (B78521), methylamine) to yield the corresponding 4-amino derivatives serve as a clear precedent for SNAr reactions at the C4 position. researchgate.net

| Nucleophile | Reagent Example | Product Type |

| Amine | Methylamine (CH₃NH₂) | 4-(Methylamino)isoquinoline 2-oxide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxyisoquinoline 2-oxide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)isoquinoline 2-oxide |

Electron Transfer Mechanisms in Reactions of Bromoisoquinolines

While the polar SNAr pathway is common, an alternative mechanism involving a single-electron transfer (SET) process is also possible under certain conditions. iscnagpur.ac.insci-hub.ru A SET mechanism is favored when the nucleophile is a potent electron donor and the aromatic substrate is a strong electron acceptor. numberanalytics.com The this compound system, with its electron-deficient ring, is a suitable candidate for acting as an electron acceptor.

The SET pathway proceeds via the following steps:

An electron is transferred from the nucleophile to the bromoisoquinoline N-oxide, generating a radical anion of the substrate and a radical cation of the nucleophile. numberanalytics.comuva.nl

The substrate's radical anion can then fragment, losing the bromide ion to form an isoquinolyl radical.

This radical can then combine with the nucleophile radical to form the final product.

Evidence for radical pathways in related systems, such as the photocatalytic diheteroarylation of 4-bromoisoquinoline, supports the feasibility of electron transfer processes. acs.org The occurrence of a SET mechanism often competes with the SNAr pathway, and the predominant route can be influenced by factors such as the solvent, the redox potentials of the reactants, and the presence of light. numberanalytics.com

Rearrangement Reactions

Isoquinoline N-oxides are known to undergo characteristic rearrangement reactions, particularly when treated with activating agents like acetic anhydride (B1165640). researchgate.netthieme-connect.de This type of transformation, mechanistically related to the Pummerer rearrangement of sulfoxides, provides a route to introduce substituents at the C1 position. wikipedia.org

For this compound, treatment with hot acetic anhydride is expected to yield 1-acetoxy-4-bromoisoquinoline. The proposed mechanism is as follows:

Acylation of the N-oxide : The oxygen atom of the N-oxide attacks the acetic anhydride, leading to an O-acylated intermediate.

Deprotonation : An acetate (B1210297) ion acts as a base, abstracting a proton from the C1 position to form an anhydrobase intermediate.

Rearrangement : A concerted rearrangement occurs where the acetate group migrates from the nitrogen-bound oxygen to the C1 carbon, accompanied by the re-aromatization of the ring.

Hydrolysis (if water is present) : The resulting 1-acetoxy-4-bromoisoquinoline can be readily hydrolyzed to 4-bromo-1(2H)-isoquinolone. thieme-connect.de

This rearrangement is a synthetically valuable method for the conversion of isoquinoline N-oxides into C1-functionalized isoquinolines and their corresponding isoquinolone tautomers. thieme-connect.de Photochemical conditions can also induce rearrangements in isoquinoline N-oxides, leading to the formation of various photoisomers such as benzoxazepines and isoquinolones, with the specific outcome being highly dependent on substituents and reaction conditions.

Oxygen Transfer Reactions of the N-Oxide Group

The N-oxide functional group in this compound is a versatile handle for a range of chemical transformations. One of its primary roles is as an oxygen source, facilitating reactions at other positions of the isoquinoline core.

Deoxygenation of isoquinoline N-oxides is a common transformation. For instance, the deoxygenation of 3-phenyl-4-(phenylselanyl)isoquinoline-2-oxide can be achieved using phenylboronic acid, demonstrating the lability of the N-oxide oxygen. researchgate.net This reactivity is crucial for the synthesis of the parent isoquinoline scaffold after the N-oxide has directed other functionalizations.

The N-oxide can also influence the reactivity of the heterocyclic ring. In the synthesis of 4-(chalcogenyl)isoquinoline-N-oxides, the N-oxide is formed in situ from the cyclization of alkynylbenzaldoximes. researchgate.net The presence of the N-oxide group is essential for the subsequent synthetic manipulations of these compounds. For example, Oxone®, a stable and non-hazardous oxidizing agent, is used to promote the synthesis of 3-organyl-4-(organylchalcogenyl)isoquinoline-2-oxides. researchgate.net

Furthermore, the N-oxide can be introduced to the isoquinoline system through various methods. One such method involves the electrophilic cyclization of 2-alkynylbenzaldoximes with different electrophiles to yield 4-haloisoquinoline N-oxides. acs.org This highlights the role of the N-oxide in the construction of the substituted isoquinoline framework itself.

[1, n]-Sigmatropic Rearrangements and Their Synthetic Utility

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orglibretexts.org While specific examples of [1,n]-sigmatropic rearrangements directly involving this compound are not extensively documented in the provided search results, the broader class of sigmatropic rearrangements is highly relevant to the chemistry of related heterocyclic systems and offers potential synthetic pathways.

The most common types of sigmatropic rearrangements include acs.orgacs.org, acs.org, and wikipedia.orgacs.org shifts, as well as acs.orgacs.org rearrangements like the Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uklibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

In a broader context of isoquinoline chemistry, rearrangements are known to occur. For instance, a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] researchgate.netacs.orgacs.orgtriazines has been reported, leading to the formation of imidazo[4,5-e] acs.orgacs.orgthiazino[2,3-c] researchgate.netacs.orgacs.orgtriazines. beilstein-journals.org While not a direct [1,n]-sigmatropic rearrangement of this compound, this demonstrates the susceptibility of related heterocyclic systems to undergo skeletal reorganizations.

The synthetic utility of sigmatropic rearrangements is vast, allowing for the construction of complex molecular architectures from simpler precursors. libretexts.org For example, the Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a powerful tool for forming carbon-carbon bonds. libretexts.orglibretexts.org The Cope rearrangement, another acs.orgacs.org-sigmatropic reaction, is used to isomerize 1,5-dienes. libretexts.org

While direct evidence for [1,n]-sigmatropic rearrangements of this compound is not explicitly detailed, the principles of these reactions suggest potential, yet unexplored, synthetic avenues. Future research may uncover conditions that promote such rearrangements, expanding the synthetic utility of this versatile compound.

Chemical Transformations and Derivatization of 4 Bromoisoquinoline 2 Oxide

Cross-Coupling Reactions at the C4 Position

The carbon-bromine bond at the C4 position of 4-bromoisoquinoline (B23445) 2-oxide is amenable to various transition metal-catalyzed cross-coupling reactions. This reactivity is central to its utility, providing access to a vast array of 4-substituted isoquinoline (B145761) derivatives.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to functionalize 4-bromoisoquinoline 2-oxide. mdpi.com The electron-deficient nature of the isoquinoline ring, further enhanced by the N-oxide, facilitates the initial oxidative addition step in many palladium-catalyzed cycles. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.govresearchgate.netyonedalabs.com This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position.

The general catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) species. libretexts.org This is followed by transmetalation with the organoboron compound in the presence of a base, and the cycle concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov Research has shown that various palladium sources, ligands, and bases can be employed to effectively couple 4-bromoisoquinoline with different boronic acids or their derivatives. For instance, the coupling of 4-bromoisoquinoline with 2-pyridylboronates has been achieved in good yields using a Pd2dba3/ligand system. nih.gov Similarly, the synthesis of isoquinolin-4-yltrifluoroborate has been reported, which can then participate in Suzuki-Miyaura reactions. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoisoquinoline | 2-Pyridylboronate | Pd2(dba)3 / Ligand 1 | K3PO4 | Dioxane | 4-(2-Pyridyl)isoquinoline | 82 |

| 4-Bromoisoquinoline | Phenylboronic acid | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane | 4-Phenylisoquinoline | - |

Note: The table provides illustrative examples based on typical Suzuki-Miyaura conditions and related heteroaryl couplings. Yields are context-dependent.

The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. acs.orgwikipedia.org This reaction offers a direct method for the vinylation of the C4 position of this compound, introducing alkenyl groups that can be further manipulated. wikipedia.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org

The mechanism involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. Research has demonstrated the feasibility of Heck reactions with various bromo-substituted heterocycles, including bromoisoquinolines, using catalysts like Pd(OAc)2. researchgate.net The choice of olefin, catalyst, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general applicability of the Heck reaction to similar substrates is well-established. researchgate.netorganic-chemistry.org

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org It provides a direct route to introduce alkynyl moieties at the C4 position of this compound, leading to the synthesis of 4-alkynylisoquinoline 2-oxides. These products are valuable intermediates for further transformations.

The catalytic cycle is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. wikipedia.org The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the arylpalladium(II) complex. Subsequent reductive elimination yields the alkynylated product. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgmdpi.com The synthesis of various alkynyl-substituted heterocycles has been successfully achieved using Sonogashira coupling conditions, such as PdCl2(PPh3)2 and CuI in the presence of a base like triethylamine. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. numberanalytics.comacs.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. numberanalytics.comacs.org Applying this methodology to this compound allows for the direct introduction of primary or secondary amines at the C4 position.

The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. libretexts.orgresearchgate.net Reductive elimination from this complex furnishes the desired arylamine product and regenerates the catalyst. numberanalytics.comlibretexts.org The success of the reaction often depends on the careful selection of the palladium precursor, ligand, and base. beilstein-journals.orgnih.gov Ligands such as Xantphos are often crucial for achieving high yields. beilstein-journals.orgchemrxiv.org While direct examples for this compound are not explicitly detailed, the amination of 4-bromoisoquinoline itself has been reported, suggesting the feasibility for the N-oxide derivative under appropriate conditions. uni-rostock.de A patent describes the amination of a 4-bromo-isoquinoline-8-methyl formate (B1220265) derivative using a palladium catalyst and cesium carbonate as the base. google.com

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Nickel, Copper)

While palladium has dominated the field of cross-coupling, other transition metals like nickel and copper offer alternative and sometimes complementary reactivity. nih.gov

Nickel-catalyzed reactions have gained prominence as a more economical and sustainable alternative to palladium. nih.govnih.gov Nickel catalysts can effectively couple aryl halides with a variety of partners. rsc.org Nickel-catalyzed cross-couplings, sometimes in conjunction with photoredox catalysis, can facilitate C-O and C-N bond formation under mild conditions. nih.govuni-regensburg.de For instance, nickel-catalyzed electrochemical methods have been developed for C(sp2)−C(sp3) cross-coupling reactions. chemrxiv.org These methods often employ ligands like dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) and can be highly selective. chemrxiv.org

Copper-catalyzed reactions are particularly well-known for C-N and C-O bond formation, as seen in the classical Ullmann condensation. While palladium catalysis is often more general, copper catalysis can be advantageous for specific transformations. For example, the synthesis of 4-aminoisoquinoline (B122460) from 4-bromoisoquinoline has been achieved using copper sulfate (B86663) as a catalyst in aqueous ammonia (B1221849) at high temperature and pressure. prepchem.com This demonstrates a classical approach to C-N bond formation that circumvents the need for palladium and specialized ligands.

Functionalization of the N-Oxide Moiety

The N-oxide group in this compound is a key site for reactivity, enabling both deoxygenation to the parent isoquinoline and reactions that leverage the oxygen atom's reactivity.

Deoxygenation is a fundamental transformation of heteroaromatic N-oxides, providing access to the corresponding parent heterocycles. thieme-connect.de This process is crucial for the synthesis of various bioactive molecules. thieme-connect.de A variety of methods have been developed for the deoxygenation of isoquinoline N-oxides, utilizing reagents such as trivalent phosphorus compounds, sulfur-based reagents, metal catalysts, and photochemical or electrochemical conditions. thieme-connect.deorganic-chemistry.org

One efficient method involves the use of carbon disulfide (CS₂), which can deoxygenate in situ generated isoquinoline N-oxides under mild conditions. thieme-connect.de For instance, 2-alkynylbenzaldoximes can undergo a 6-endo-dig cyclization, promoted by an electrophile like bromine, to form an isoquinoline N-oxide intermediate. Subsequent treatment with CS₂ leads to the deoxygenated isoquinoline. thieme-connect.de The reaction is proposed to proceed through a [3+2] dipolar cycloaddition between the N-oxide and CS₂, followed by homolytic cleavage of the N-O and C-S bonds to yield the isoquinoline, along with COS and sulfur as byproducts. thieme-connect.de The radical nature of this deoxygenation has been supported by experiments where the addition of a radical scavenger like TEMPO inhibited the reaction. thieme-connect.de

Visible-light-mediated methods have also emerged as powerful, scalable, and chemoselective strategies for the deoxygenation of N-heterocyclic N-oxides at room temperature. organic-chemistry.org These protocols often use commercially available reagents and can exhibit high functional group tolerance. organic-chemistry.org

| Method | Reagent/Conditions | Key Features | Reference |

| Chemical Reduction | CS₂ | Mild conditions, suitable for in situ generated N-oxides. Proceeds via a radical mechanism. | thieme-connect.de |

| Photochemical Deoxygenation | Visible light, photocatalyst | Room temperature, high chemoselectivity, scalable. | organic-chemistry.org |

| Electrochemical Reduction | Aqueous solution | Transition-metal-free, environmentally friendly. | organic-chemistry.org |

| Metal-Catalyzed | Pd(OAc)₂/dppf, microwave | Chemoselective transfer oxidation. | organic-chemistry.org |

The N-oxide functionality can act as an internal oxidant, participating in reactions that involve the transfer of its oxygen atom to other substrates or to another position within the same molecule. rsc.orgnih.gov This property is central to oxygen atom transfer (OAT) reactions. rsc.orgnih.gov

A notable example is the palladium(II)-catalyzed synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and aromatic nitroalkenes. rsc.orgnih.gov In this process, the N-O bond serves a dual purpose: it acts as a directing group for the remote C-H bond activation at the C1 position and as the source of the oxygen atom for the subsequent intramolecular OAT. rsc.orgnih.gov

Furthermore, in some deoxygenation reactions, the oxygen atom is transferred to a reagent. For example, during the deoxygenative C1-heteroarylation of isoquinoline N-oxide with N-sulfonyl-1,2,3-triazoles, the oxygen atom is transferred to the sulfonyl group, forming p-toluenesulfonic acid as a byproduct. beilstein-journals.org

Functionalization at Other Positions of the Isoquinoline Ring

Beyond the N-oxide group, the isoquinoline scaffold of this compound offers other sites for functionalization, primarily through lithiation or electrophilic substitution on the benzenoid ring.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. nih.gov In this process, a directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position. nih.gov For pyridine (B92270) N-oxides, the N-oxide group itself can act as a DMG, directing lithiation to the C2 position. researchgate.net

While direct lithiation of isoquinolines can be complicated by nucleophilic addition at the C1 position, the use of directing groups can achieve regioselectivity. researchgate.netclockss.org For isoquinoline N-oxides, comparative studies on their reactivity towards electrophiles via base-induced deprotonation have been conducted. researchgate.net The N-oxide functionality enhances the acidity of adjacent protons, making directed lithiation a viable strategy. For this compound, lithiation could potentially be directed to the C3 or C5 positions, influenced by both the N-oxide and bromo substituents. Quenching the resulting lithiated intermediate with various electrophiles would then introduce a wide array of functional groups at these positions.

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system typically occurs on the more electron-rich benzenoid ring (positions C5, C6, C7, and C8). imperial.ac.uk The regioselectivity is determined by the activating/deactivating and directing effects of the substituents already present. In isoquinoline itself, substitution at C5 and C8 is generally favored. imperial.ac.uk

Ring Expansion and Contraction Reactions of the Isoquinoline N-oxide Core

The isoquinoline N-oxide skeleton can undergo significant rearrangements, leading to either ring expansion or contraction, often initiated by photochemical activation. wur.nld-nb.info These transformations provide pathways to different heterocyclic systems.

Photochemical irradiation of quinoline (B57606) and isoquinoline N-oxides can induce ring expansion to form seven-membered rings, such as benzoxazepines. wur.nld-nb.info For instance, 2-phenylquinoline (B181262) N-oxide rearranges to a benz[d] nih.govwur.nloxazepine. wur.nl This process is believed to occur from the excited singlet state. wur.nl

Conversely, ring contraction of quinoline N-oxides to form five-membered indole (B1671886) derivatives has also been reported. d-nb.infochinesechemsoc.org This transformation often proceeds through the initial formation of a benzoxazepine intermediate upon photolysis, which then undergoes a subsequent acid-promoted rearrangement and ring contraction to afford an N-acylindole. d-nb.info This method allows for a "scaffold hopping" strategy, converting one heterocyclic core into another by the net deletion of a carbon atom. d-nb.infoacs.org While much of the detailed research has focused on quinoline N-oxides, similar reactivity is expected for isoquinoline N-oxides due to their structural similarities. wur.nl

| Reaction Type | Typical Conditions | Product Type | Key Intermediate | Reference |

| Ring Expansion | Photochemical irradiation (UV light) | Benzoxazepine | Oxaziridine (proposed) | wur.nl |

| Ring Contraction | Photolysis (e.g., 390 nm light), then acid | N-Acylindole | Benzoxazepine | d-nb.info |

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

The unique electronic properties of 4-bromoisoquinoline (B23445) 2-oxide make it a strategic starting material for constructing larger, multi-ring systems. The N-oxide group can influence the reactivity of the heterocyclic ring, while the bromo substituent provides a handle for cross-coupling reactions, enabling the fusion of additional rings.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is a significant area of research due to their presence in functional materials and biologically active compounds. Heterocyclic N-oxides, including isoquinoline (B145761) N-oxides, are recognized as important precursors for building these complex structures. The N-oxide moiety can facilitate cycloaddition reactions or can be deoxygenated at a later synthetic stage. The bromine atom on the 4-bromoisoquinoline 2-oxide scaffold is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the annulation of additional aromatic or heteroaromatic rings, thereby constructing elaborate polycyclic systems.

Construction of Isoquinoline-Fused Ring Systems

Isoquinoline-fused heterocycles are prevalent motifs in medicinal chemistry and materials science. This compound is a key intermediate for accessing these structures. For instance, the bromine atom can be exploited in transition-metal-catalyzed reactions to construct new carbon-carbon or carbon-heteroatom bonds. This allows for the regioselective formation of fused-ring systems, such as benzimidazo[2,1-a]isoquinolines, which have been studied for their potential anticancer activities. nih.gov The synthesis of these fused systems often involves intramolecular or intermolecular cyclization reactions where the isoquinoline core of the N-oxide acts as the foundational structure. researchgate.net

Precursor for Bioactive Molecules and Drug Leads

The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs. By functionalizing this core structure, chemists can develop new therapeutic agents. This compound provides a chemically tractable starting point for creating libraries of novel compounds for biological screening.

Pharmaceutical Intermediate in Drug Discovery

As a pharmaceutical intermediate, this compound offers a dual advantage: the N-oxide group can increase solubility and modulate the electronic profile of the molecule, while the bromine atom serves as a versatile functional group for further elaboration. innospk.com It is a building block used in the synthesis of more complex molecules that may become active pharmaceutical ingredients (APIs). The ability to perform diverse chemical transformations on this intermediate, such as nucleophilic substitution or metal-catalyzed cross-coupling, makes it a valuable component in the drug discovery pipeline, enabling the rapid generation of diverse molecular architectures for testing.

Synthesis of Potential Anticancer Agents

Derivatives of quinazolines and isoquinolines are of significant interest in oncology research. nih.govresearchgate.net These core structures are found in several approved anticancer drugs that function by inhibiting key enzymes like tyrosine kinases. While direct studies on the anticancer activity of compounds derived specifically from this compound are not extensively detailed in available literature, the synthesis of related quinazoline (B50416) derivatives has shown promising results. For example, various 2,4-disubstituted quinazolines have been synthesized and evaluated for their antiproliferative activity against a range of human tumor cell lines. semanticscholar.org The general strategy involves using halogenated heterocyclic precursors to introduce diverse side chains that can interact with biological targets.

| Compound Class | Cell Lines Tested | Notable Activity |

| 2,4-Diaminoquinazolines | MCF-7 (breast), HCT-116 (colon), HePG-2 (liver) | Certain derivatives showed high inhibitory effects. semanticscholar.org |

| Quinazoline Schiff Bases | MCF-7 (breast) | Demonstrated remarkable antiproliferative effects. nih.gov |

Development of Antiviral and Antimicrobial Compounds

The search for new antiviral and antimicrobial agents is critical to combatting infectious diseases and overcoming drug resistance. The isoquinoline nucleus is a known scaffold for compounds with antimicrobial properties. nih.gov Research into related 4-oxoquinoline derivatives has identified compounds with potential antiviral activity against a variety of viral pathogens. nih.gov Although specific antiviral or antimicrobial compounds derived directly from this compound are not prominently reported, its role as a precursor allows for the synthesis of analogs of other known bioactive quinolines and isoquinolines. The functional handles on the molecule permit the introduction of pharmacophoric groups known to confer antimicrobial or antiviral efficacy.

Role in Material Science Applications

This compound is a specialized heterocyclic compound that serves as a versatile building block in the field of material science. Its unique structure, featuring an isoquinoline N-oxide core functionalized with a bromine atom at the C-4 position, provides two distinct points of chemical reactivity. This dual functionality allows for the strategic construction of complex organic molecules with tailored properties, making it a valuable precursor for developing sophisticated materials, including fluorescent sensors and novel polymers. The N-oxide group can influence the electronic properties of the isoquinoline ring system and offers a site for analyte interaction, while the bromo-substituent acts as a crucial handle for carbon-carbon bond-forming reactions, enabling the extension of the molecular framework.

Development of Fluorescent Probes and Sensors

The isoquinoline N-oxide scaffold is a key component in the design of "turn-on" fluorescent probes. The underlying mechanism for this application often relies on a process known as Photoinduced Electron Transfer (PeT). In its native state, the N-oxide group can act as an electron-withdrawing moiety that quenches the fluorescence of a nearby fluorophore integrated into the same molecule. This "off" state is maintained until the N-oxide group chemically reacts with a specific target analyte.

Research into related heterocyclic N-oxides has shown that they can be highly selective for certain analytes, such as metal ions like Fe(II) or specific biomolecules. This reaction, typically a deoxygenation of the N-oxide, disrupts the PeT process, thereby restoring or "turning on" the molecule's fluorescence. This change in emission provides a direct and observable signal for the presence of the target.

This compound is a particularly strategic precursor for creating such sensors. While the isoquinoline N-oxide core serves as the analyte-responsive "switch," the bromine atom at the 4-position provides a convenient and reactive site for attaching a separate fluorophore unit through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This modular approach allows for the rational design of sensors where the sensing unit (N-oxide) and the signaling unit (fluorophore) are combined to achieve desired photophysical properties.

The table below illustrates the typical photophysical properties of a fluorescent probe based on a heterocyclic N-oxide framework, demonstrating the significant change in fluorescence upon analyte detection.

| Property | Probe (Quenched State) | Probe + Analyte (Fluorescent State) | Fold Change |

| Excitation Max (λex) | ~410 nm | ~410 nm | N/A |

| Emission Max (λem) | ~530 nm | ~530 nm | N/A |

| Quantum Yield (Φ) | < 0.01 | 0.45 | > 45x |

| Fluorescence Intensity | Very Low | High | Significant Increase |

This table presents representative data for a sensor operating via an N-oxide-based PeT mechanism to illustrate the concept. Specific values would vary depending on the exact molecular structure.

Precursors for Advanced Materials

The utility of this compound extends beyond sensors into the synthesis of advanced functional materials. The C-4 bromine atom is a key feature, serving as a versatile anchor point for building larger, conjugated molecular architectures and polymers. The ability to undergo various cross-coupling reactions is fundamental to its role as a monomer or core unit in material synthesis.

Through polymerization reactions, this compound can be incorporated into polymer backbones. The resulting materials would possess the unique electronic and coordination properties of the isoquinoline N-oxide moiety, potentially leading to applications in organic electronics, specialty plastics, or materials with high thermal stability.

Furthermore, by reacting the bromo-substituent with other functionalized aromatic compounds, chemists can synthesize extended π-conjugated systems. These types of molecules are the basis for a wide range of advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): The isoquinoline core is a known component in materials designed for electron transport layers or emissive layers in OLED devices.

Organic Conductors: Extended, planar aromatic systems can facilitate the movement of charge, a key property for developing conductive organic materials.

Functional Dyes: The ability to create large, conjugated chromophores allows for the synthesis of dyes with specific absorption and emission profiles for various applications.

The table below summarizes key cross-coupling reactions that can be employed with this compound to synthesize precursors for advanced materials.

| Reaction Name | Reactant Type | Metal Catalyst | Resulting Bond | Application / Material Class |

| Suzuki Coupling | Boronic acid/ester | Palladium | C-C | Conjugated polymers, OLED materials |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C (alkyne) | Molecular wires, carbon-rich materials |

| Heck Coupling | Alkene | Palladium | C-C (alkene) | Functional dyes, photochemically active materials |

| Buchwald-Hartwig | Amine | Palladium | C-N | Hole-transport materials, organic semiconductors |

| Stille Coupling | Organostannane | Palladium | C-C | Specialty polymers, complex organic systems |

The N-oxide group itself can further influence the properties of the final material by altering solubility, providing a site for metal coordination, or modifying the electronic landscape of the isoquinoline ring system. This combination of a reactive handle (bromine) and a functional moiety (N-oxide) makes this compound a valuable and strategic precursor in modern material science.

Computational Chemistry and Spectroscopic Studies

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry offers profound insights into the intrinsic properties of molecules. For 4-Bromoisoquinoline (B23445) 2-oxide, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding its electronic landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

DFT calculations have been utilized to explore the reaction mechanisms involving isoquinoline (B145761) derivatives. For instance, DFT has been employed to study the C-4 alkylation of isoquinolines, suggesting a mechanism that proceeds through a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.org This type of theoretical investigation helps in rationalizing experimental outcomes and in designing new synthetic strategies. While specific DFT studies focusing solely on the reaction mechanisms of 4-Bromoisoquinoline 2-oxide are not extensively documented in the provided results, the principles from related systems are applicable. DFT calculations can elucidate the transition states and intermediates, providing a quantitative understanding of the reaction pathways. For example, in reactions of related quinoline (B57606) N-oxides, DFT has been used to explain the regioselectivity of C2-amidation. doi.org

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Theoretical calculations are also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods, such as B3LYP with various basis sets, are commonly used to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For the related compound 4-bromoisoquinoline, DFT calculations have been performed to investigate its structural, vibrational, and NMR properties. acs.orgdntb.gov.ua These studies show good agreement between the calculated and experimental spectra, aiding in the precise assignment of vibrational modes and chemical shifts. researchgate.net The N-oxide functional group significantly influences the electronic distribution and, consequently, the spectroscopic characteristics of the isoquinoline core. DFT calculations on quinoline N-oxides have shown that the N-oxidation leads to a shielding effect on specific carbon atoms, a phenomenon that can be accurately predicted. acs.org

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide complementary information that, when pieced together, offers a complete picture of the molecule's architecture.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. For derivatives of this compound, such as 1-benzyl-4-bromoisoquinoline 2-oxide, HRMS (ESI-TOF) has been used to confirm the elemental composition. The calculated mass for the protonated molecule [M+H]+ was found to be in excellent agreement with the experimentally observed mass, thereby confirming the molecular formula. rsc.org This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Multidimensional NMR Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the connectivity and stereochemistry of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. rsc.org For example, in 1-benzyl-4-bromoisoquinoline 2-oxide, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the benzylic protons, while the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including those of the isoquinoline core and the benzyl (B1604629) substituent. rsc.org Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, would further allow for the unambiguous assignment of all signals and the establishment of through-bond correlations, solidifying the structural assignment. While specific multidimensional NMR data for the parent this compound is not detailed in the provided search results, the application of these techniques to its derivatives demonstrates their power in structural elucidation.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of 4-substituted isoquinolines, including 4-bromoisoquinoline (B23445), is a critical area of research due to their prevalence in pharmacologically active molecules. acs.org Future catalyst development will be pivotal in improving the synthesis of its N-oxide derivative.

Current methods for producing 4-bromoisoquinoline often involve palladium-catalyzed electrocyclic reactions or direct C4-halogenation. acs.orgresearchgate.net A notable palladium-catalyzed approach utilizes PdBr2/CuBr2/LiBr to selectively synthesize 4-bromoisoquinoline from 2-alkynyl benzyl (B1604629) azides. researchgate.net Another strategy involves a one-pot sequence of dearomatization using di-tert-butyl dicarbonate (B1257347) (Boc2O), followed by electrophilic bromination with N-bromosuccinimide (NBS), and subsequent acid-promoted rearomatization, achieving a 62% yield. acs.org

However, the pursuit of higher efficiency and selectivity continues. Research is anticipated to focus on several key areas:

Novel Metal Catalysts: While palladium is effective, exploring other noble metal catalysts, such as gold or ruthenium, could offer new pathways with improved activity and selectivity under milder conditions. Gold catalysts, for instance, have shown unusual chemoselectivity in the hydrogenation of quinoline (B57606) compounds, suggesting their potential for selective transformations on the isoquinoline (B145761) core. acs.org

Copper-Based Catalysts: The development of novel copper-based catalysts presents a sustainable and cost-effective alternative. Scientists have developed star-like copper oxide nanostructures that are highly efficient in various organic reactions and can be reused, aligning with green chemistry principles. dst.gov.in

Ligand Design: The performance of metal catalysts is intrinsically linked to the ligands that coordinate with the metal center. Future work will likely involve the rational design and synthesis of novel ligands that can fine-tune the electronic and steric properties of the catalyst, thereby enhancing control over the regioselectivity of bromination and subsequent N-oxidation.

The table below summarizes potential catalytic systems for future exploration.

| Catalyst System | Potential Advantage | Research Focus |

| Palladium-Based | Proven efficacy for C-Br bond formation. researchgate.net | Development of more active and stable catalysts; optimization of ligand and reaction conditions to improve yield and reduce catalyst loading. |

| Gold-Based | High selectivity in hydrogenation of N-heterocycles. acs.org | Exploration for selective C-H activation and halogenation on the isoquinoline ring system. |

| Copper-Based | Cost-effective and environmentally friendly. dst.gov.in | Design of nanostructured or complexed copper catalysts for efficient bromination and N-oxidation reactions. |

| Metal-Free | Avoids heavy metal contamination in products. researchgate.net | Investigation of hypervalent iodine reagents or other organic catalysts for direct C4-bromination. |

Flow Chemistry and Continuous Processing for 4-Bromoisoquinoline 2-oxide Synthesis

Flow chemistry, or continuous processing, is rapidly moving from a niche technology to a mainstream platform in the pharmaceutical and fine chemical industries. almacgroup.comd-nb.info This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. almacgroup.comvapourtec.com

Applying flow chemistry to the synthesis of this compound could address several challenges. The synthesis often involves potentially hazardous reagents and exothermic reactions. mt.com By conducting these reactions in small-volume, continuous-flow reactors, the intrinsic safety of the process is significantly increased. almacgroup.comsailife.com

Future research in this area will likely involve:

Process Optimization: Translating the batch synthesis of this compound into a continuous flow process. This involves optimizing parameters such as flow rate, temperature, pressure, and stoichiometry in real-time. vapourtec.com

Telescoped Reactions: Developing multi-step, "telescoped" flow syntheses where the crude product from one reaction is directly used as the substrate in the next, without isolation of intermediates. vapourtec.com This could streamline the conversion of a starting isoquinoline to this compound in a single, continuous operation.

Integration of Process Analytical Technology (PAT): Incorporating inline analytical techniques, such as FTIR or HPLC, to monitor the reaction in real-time. mt.com This allows for rapid process understanding, optimization, and quality control.

Integration with Machine Learning for Reaction Prediction and Optimization

For this compound, ML could be transformative in several ways:

Reaction Outcome and Yield Prediction: ML models, particularly those based on transformer architectures, can be trained on reaction databases (like the USPTO dataset) to predict the most likely products and yields for the synthesis of 4-bromoisoquinolines and their N-oxides under various conditions. github.ioarxiv.org This can significantly reduce the number of experiments needed for process development.

Catalyst and Reagent Selection: AI can help identify the best catalyst, solvent, and reagent combinations to maximize the selectivity and efficiency of the synthesis. By learning from descriptors of molecular structure and reactivity, ML can guide chemists toward non-obvious solutions. chemeurope.com

Mechanistic Insights: Advanced models like Reactron aim to predict not just the products but also the underlying reaction mechanisms, tracking the movement of electrons. researchgate.net This deeper understanding can facilitate the rational design of more efficient and robust synthetic processes.

Exploration of Novel Biological Activities and Therapeutic Applications

Isoquinoline and its derivatives are a well-established scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Specifically, 4-substituted isoquinolines are crucial starting materials for compounds with significant pharmacological activity, such as protease inhibitors and protein kinase C inhibitors. acs.org

Future research should systematically explore the therapeutic potential of this compound. The presence of the bromine atom at the C4 position and the N-oxide group provides distinct electronic and steric properties, making it a valuable candidate for drug discovery programs.

Key research avenues include:

Broad-Spectrum Biological Screening: Testing this compound and its derivatives against a diverse range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory diseases. Derivatives of other bromoisoquinolines have already shown promise as antimicrobial and anticancer agents.

Structure-Activity Relationship (SAR) Studies: Using the bromine atom as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate a library of analogues. acs.org These studies will help elucidate the relationship between the chemical structure and biological activity, guiding the design of more potent and selective therapeutic agents.

Metallopharmaceutical Development: Investigating the coordination of this compound with metal ions, such as copper(II), to create novel metallopharmaceuticals. Copper complexes have shown promise as anticancer agents, potentially overcoming drug resistance and exhibiting higher selectivity for cancer cells. mdpi.com

| Potential Therapeutic Area | Rationale |

| Oncology | Isoquinoline derivatives are known to inhibit enzymes involved in cancer cell proliferation. smolecule.com Copper complexes show enhanced uptake by cancer cells. mdpi.com |

| Infectious Diseases | The isoquinoline scaffold is present in compounds with antimalarial, antifungal, and antibacterial effects. mdpi.com |

| Inflammatory Diseases | Certain isoquinoline-containing compounds possess anti-inflammatory and analgesic properties. mdpi.com |

Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, future research will prioritize the development of more sustainable and environmentally friendly synthetic routes.

This involves several key strategies:

Metal-Free Synthesis: Developing synthetic methods that avoid the use of heavy or toxic metal catalysts. Metal-free approaches, such as those using hypervalent iodine reagents, are being explored for the synthesis of related heterocyclic compounds. researchgate.net

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. For example, using Oxone as a green oxidant for the synthesis of related isoquinoline N-oxides has been reported. researchgate.net Another approach involves using biodegradable and recyclable catalysts like choline (B1196258) hydroxide (B78521) for the synthesis of quinoline derivatives. rsc.orgresearchgate.net